molecular formula C47H65N11O14 B12117410 Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2

Cat. No.: B12117410
M. Wt: 1008.1 g/mol
InChI Key: JWRLBCPURJXBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA . Industrial production methods also rely on SPPS due to its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 involves binding to specific receptors on the fat body cells of insects. This binding triggers a signaling cascade that activates enzymes responsible for the synthesis of 1,2-diacyl-sn-glycerols. These diacylglycerols are then released into the hemolymph, providing energy for various physiological processes . The molecular targets include G-protein coupled receptors and downstream signaling pathways involving protein kinase A (PKA) .

Comparison with Similar Compounds

Adipokinetic Hormone (Apis mellifera ligustica, Bombyx mori, Heliothis zea, Manduca sexta) Pyr-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 is unique due to its specific amino acid sequence and its role in lipid mobilization. Similar compounds include:

These compounds highlight the diversity of peptide hormones in insects and their specialized functions in regulating physiological processes.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRLBCPURJXBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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